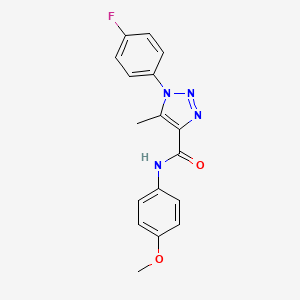

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

説明

特性

IUPAC Name |

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXVANFYCAVMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by data from various studies.

- Molecular Formula : C17H15FN4O2

- Molecular Weight : 326.331 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

Anti-inflammatory Activity

Research indicates that compounds within the triazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that related triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5a | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

These findings suggest that the triazole structure may enhance anti-inflammatory effects while minimizing gastric ulceration risks compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

The anticancer potential of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been explored in various studies. One notable study investigated its effects on breast cancer cell lines:

- Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3

- IC50 Values :

- MCF-7: 2.96 μM (24h), 1.06 μM (48h)

- MDA-MB-231: 0.80 μM (24h), 0.67 μM (48h)

- SK-BR-3: 1.21 μM (24h), 0.79 μM (48h)

The compound induced apoptosis and G2/M phase arrest in cancer cells while also generating reactive oxygen species (ROS), which are known to contribute to cancer cell death .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of COX Enzymes : As indicated by the IC50 values, the compound may effectively inhibit COX enzymes, leading to reduced inflammation.

- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may disrupt critical survival pathways in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

- Anti-inflammatory Studies : A series of triazole derivatives demonstrated anti-inflammatory effects comparable to indomethacin and celecoxib, with lower incidences of gastric ulceration .

- Anticancer Studies : The compound ZQL-4c, a derivative featuring a similar structure, was shown to inhibit breast cancer cell proliferation significantly and alter key signaling pathways associated with tumor growth .

類似化合物との比較

Halogen vs. Alkoxy Substituents

- Compound 3d (): 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (mp 240–241°C) differs by lacking the 4-methoxyphenyl group.

- Compound 4k (): (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)-prop-2-en-1-one (mp 231.7–236.9°C) replaces the carboxamide with a chalcone moiety. The nitro group increases polarity, reducing bioavailability compared to carboxamides .

- Compound 12b (): A bis-hydrazone derivative with dual 4-fluorophenyl groups (mp 248–249°C) shows higher thermal stability, likely due to increased molecular symmetry and hydrogen bonding .

Methoxy vs. Ethoxy Substituents

- 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Substituting methoxy with ethoxy increases lipophilicity (logP ~2.8 vs.

Heterocyclic Hybrids and Bioactivity

Thiazole-Triazole Hybrids

- Compounds 4 and 5 (): 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives exhibit isostructural crystal packing but differ in halogen substituents (Cl vs. F). The fluorine analog (5) shows tighter π-stacking (interplanar distance 3.45 Å vs. 3.52 Å for Cl), influencing solid-state stability .

- Compound 31b (): A thiazole-pyrazole-triazole hybrid with COX-2 inhibition (IC₅₀ = 0.8 µM) demonstrates how heterocyclic expansion enhances enzyme selectivity compared to simpler triazoles .

Pyridineamide Derivatives

- Compound B20 (): Incorporates a pyridineamide group, achieving BACE-1 inhibition (docking score: −8.6 kcal/mol) via interactions with Asp32 and Asp226. The pyridine ring introduces basicity, improving water solubility (logS −4.1 vs. −5.2 for non-pyridine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。